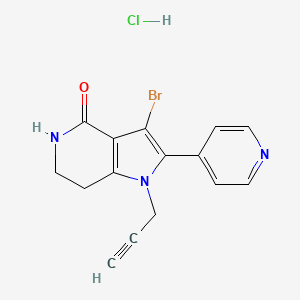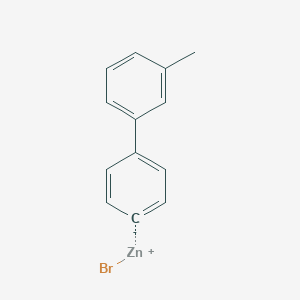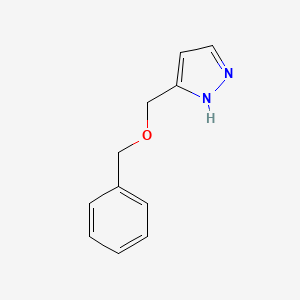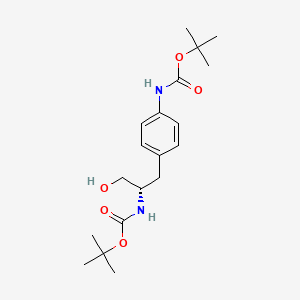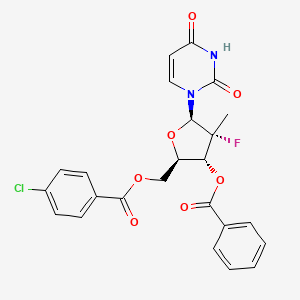![molecular formula C11H13BrMgO B14892964 2-[(3-Butenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14892964.png)
2-[(3-Butenyloxy)methyl]phenylmagnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-butenyloxy)methyl]phenylmagnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its ability to form carbon-carbon bonds, making it a valuable tool in the synthesis of various organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-[(3-butenyloxy)methyl]phenylmagnesium bromide is typically prepared by reacting 2-[(3-butenyloxy)methyl]bromobenzene with magnesium metal in an anhydrous environment. The reaction is carried out in the presence of a coordinating solvent such as THF, which helps to solvate the magnesium center and stabilize the Grignard reagent. The reaction conditions usually involve:
- Anhydrous THF as the solvent
- Magnesium turnings or powder
- Activation of magnesium using a small amount of iodine or ultrasound
- Refluxing the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction
Industrial Production Methods
On an industrial scale, the preparation of this compound follows similar principles but is optimized for larger quantities. The process involves:
- Continuous addition of 2-[(3-butenyloxy)methyl]bromobenzene to a reactor containing magnesium and THF
- Efficient stirring and temperature control to ensure complete reaction
- Use of automated systems to monitor and control the reaction parameters
- Purification of the final product to remove any unreacted starting materials and by-products
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-butenyloxy)methyl]phenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic addition: Reacts with carbonyl compounds (e.g., aldehydes, ketones) to form alcohols
Nucleophilic substitution: Reacts with alkyl halides to form new carbon-carbon bonds
Coupling reactions: Participates in cross-coupling reactions to form biaryl compounds
Common Reagents and Conditions
Carbonyl compounds: Aldehydes, ketones, esters, and carbon dioxide
Solvents: Anhydrous THF, diethyl ether
Catalysts: Transition metal catalysts (e.g., palladium, nickel) for coupling reactions
Conditions: Inert atmosphere, low to moderate temperatures
Major Products
Alcohols: Formed from the reaction with carbonyl compounds
Alkanes and alkenes: Formed from nucleophilic substitution reactions
Biaryl compounds: Formed from coupling reactions
Applications De Recherche Scientifique
2-[(3-butenyloxy)methyl]phenylmagnesium bromide is used in various scientific research applications, including:
Organic synthesis: As a key reagent in the synthesis of complex organic molecules
Medicinal chemistry: For the preparation of pharmaceutical intermediates and active compounds
Material science: In the synthesis of polymers and advanced materials
Biochemistry: For the modification of biomolecules and the study of enzyme mechanisms
Mécanisme D'action
The mechanism of action of 2-[(3-butenyloxy)methyl]phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, allowing it to react with various electrophiles. The key steps include:
- Formation of a tetrahedral intermediate with carbonyl compounds
- Protonation of the intermediate to form the final alcohol product
- Coordination with transition metals in coupling reactions to facilitate the formation of new carbon-carbon bonds
Comparaison Avec Des Composés Similaires
2-[(3-butenyloxy)methyl]phenylmagnesium bromide can be compared with other Grignard reagents, such as:
Phenylmagnesium bromide: Similar reactivity but lacks the butenyloxy group, making it less versatile for certain applications
Methylmagnesium bromide: More reactive but less selective due to the smaller size of the methyl group
3,4-(Methylenedioxy)phenylmagnesium bromide: Used in similar applications but has different electronic properties due to the methylenedioxy group
The uniqueness of this compound lies in its ability to introduce the butenyloxy group into target molecules, providing additional functionality and reactivity.
Propriétés
Formule moléculaire |
C11H13BrMgO |
|---|---|
Poids moléculaire |
265.43 g/mol |
Nom IUPAC |
magnesium;but-3-enoxymethylbenzene;bromide |
InChI |
InChI=1S/C11H13O.BrH.Mg/c1-2-3-9-12-10-11-7-5-4-6-8-11;;/h2,4-7H,1,3,9-10H2;1H;/q-1;;+2/p-1 |
Clé InChI |
LAPBPOSONBFQLP-UHFFFAOYSA-M |
SMILES canonique |
C=CCCOCC1=CC=CC=[C-]1.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


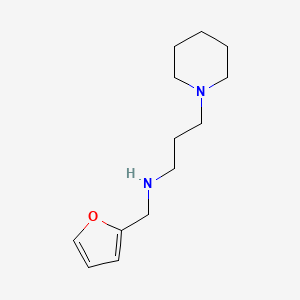
![cis-Bicyclo[3.3.0]octan-2-one](/img/structure/B14892895.png)
![(1S,6R)-8-((S)-1-Phenylethyl)-3,8-diazabicyclo[4.2.0]octane](/img/structure/B14892901.png)
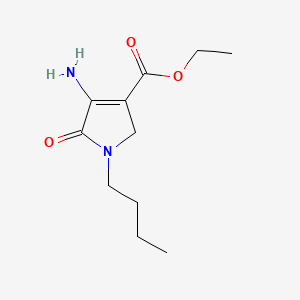
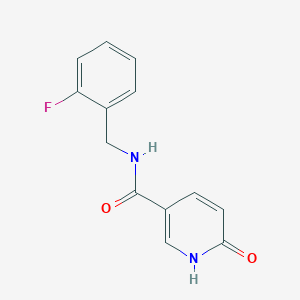
![3-((3AS,4S,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B14892924.png)
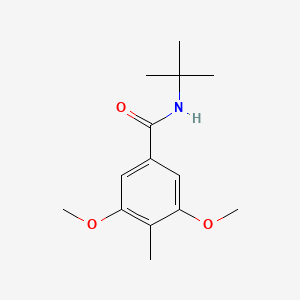
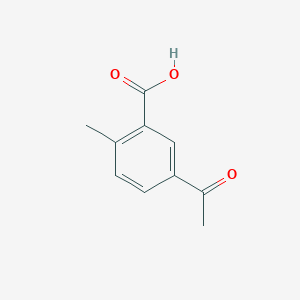
![Ethyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B14892944.png)
